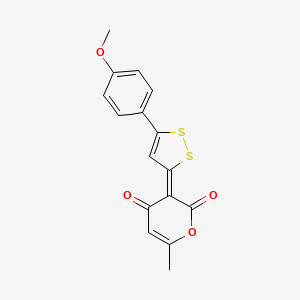
(3Z)-3-(5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-ylidene)-6-methyl-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 293926 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has been studied for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 293926 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of NSC 293926 requires scaling up the laboratory synthesis methods to larger volumes. This involves optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
NSC 293926 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 293926 include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of NSC 293926 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, which may have different chemical and biological properties.
Scientific Research Applications
NSC 293926 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of NSC 293926 involves its interaction with specific molecular targets within biological systems. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Properties
CAS No. |
63520-81-0 |
|---|---|
Molecular Formula |
C16H12O4S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(3Z)-3-[5-(4-methoxyphenyl)dithiol-3-ylidene]-6-methylpyran-2,4-dione |
InChI |
InChI=1S/C16H12O4S2/c1-9-7-12(17)15(16(18)20-9)14-8-13(21-22-14)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3/b15-14- |
InChI Key |
ZIHOMAITHOBYNI-PFONDFGASA-N |
Isomeric SMILES |
CC1=CC(=O)/C(=C/2\C=C(SS2)C3=CC=C(C=C3)OC)/C(=O)O1 |
Canonical SMILES |
CC1=CC(=O)C(=C2C=C(SS2)C3=CC=C(C=C3)OC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


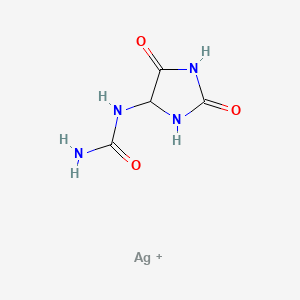

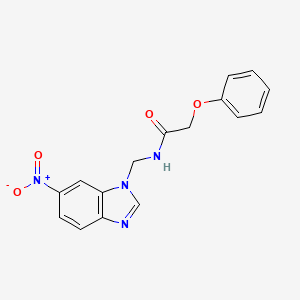
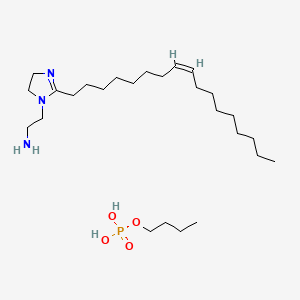



![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B12705140.png)
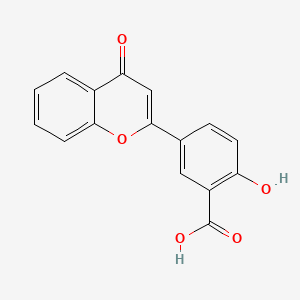
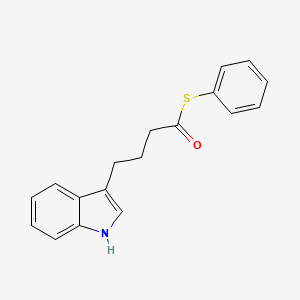
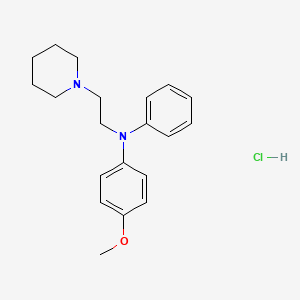
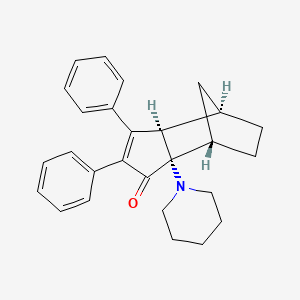
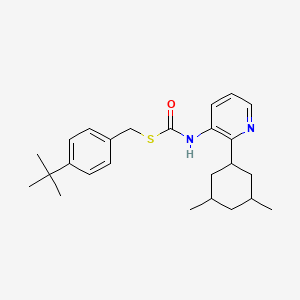
![N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride](/img/structure/B12705186.png)
